molecular formula C8H4BrF3O2 B2987880 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1190130-82-5

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2987880
CAS No.: 1190130-82-5
M. Wt: 269.017
InChI Key: DDGPMWKNKPLJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxyacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at a temperature of around 0-5°C.

    Procedure: The 5-bromo-2-hydroxyacetophenone is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise while maintaining the temperature. The reaction mixture is then stirred for several hours.

    Isolation: After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and recrystallized to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    5-Bromo-2-hydroxyacetophenone: Lacks the trifluoromethyl group, making it less lipophilic.

    2-Hydroxy-5-bromobenzaldehyde: Contains an aldehyde group instead of a ketone.

    1-(5-Bromo-2-hydroxyphenyl)-3-phenyl-1,3-propanedione: Contains an additional phenyl group and a different carbonyl arrangement.

The presence of the trifluoromethyl group in this compound makes it unique in terms of its chemical properties and biological activity.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGPMWKNKPLJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190130-82-5
Record name 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.